N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide
Description
N-(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide (CAS: 23819-31-0) is a bicyclic heterocyclic compound with a pyrano[3,2-d][1,3]dioxin core. Its molecular formula is C₁₆H₂₁NO₅, and it has a molecular weight of 307.34 g/mol . Key structural features include:
- A methoxy group (-OCH₃) at position 4.
- A phenyl substituent at position 2.
- An acetamide group (-NHCOCH₃) at position 6.
The compound exhibits moderate lipophilicity (XLogP3 = 0.8) and a polar surface area of 66 Ų, with 1 hydrogen bond donor and 5 acceptors . Its density is 1.23 g/cm³, and the boiling point is 509.5°C at 760 mmHg .
Properties
IUPAC Name |
N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-10(18)17-12-8-14(19-2)21-13-9-20-16(22-15(12)13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYLYTADQGGFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946614 | |
| Record name | Methyl 4,6-O-benzylidene-2,3-dideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23819-31-0, 4115-63-3 | |
| Record name | NSC294860 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC276415 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4,6-O-benzylidene-2,3-dideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H18O6 |
| Molecular Weight | 286.29 g/mol |
| CAS Number | 4288-93-1 |
The structure includes a hexahydropyrano-dioxin moiety which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where various reagents are utilized to construct the complex structure. Synthetic routes often include the formation of the dioxin ring followed by acetamide derivatization.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. A study evaluated various benzoxazepine derivatives and found that compounds with similar structural features demonstrated cytotoxicity against several cancer cell lines. These studies suggest that this compound may induce apoptosis in tumor cells through mechanisms such as:
- Inhibition of cell proliferation
- Induction of apoptosis
For instance, compounds with similar acetamide functionalities have shown to direct tumor cells towards apoptotic pathways in studies involving A549 and C6 cell lines .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research on related benzoxazepine derivatives indicates their potential in modulating inflammatory cytokines such as IL-6 and TNF-α. These effects are crucial in treating diseases characterized by chronic inflammation .
Antimicrobial Effects
Limited antimicrobial activity has been reported for compounds structurally related to this compound. Some studies indicate effectiveness against specific bacterial pathogens; however, the overall antimicrobial efficacy appears to be modest and varies depending on the specific structure and substituents present .
Study 1: Anticancer Activity Evaluation
In a recent study published in the Journal of Brazilian Chemical Society, researchers synthesized and evaluated several benzoxazepine derivatives for their anticancer activity. The findings demonstrated that certain derivatives significantly inhibited cancer cell growth and altered cytokine release patterns depending on the cancer cell type used .
Study 2: Synthesis and Biological Evaluation
Another investigation focused on synthesizing novel acetamide derivatives similar to N-(6-methoxy...acetamide). The results indicated varying degrees of cytotoxicity against different tumor cell lines and highlighted the importance of structural modifications in enhancing biological activity .
Study 3: Inflammatory Response Modulation
Research published in PubMed explored how compounds with similar structures could modulate inflammatory responses in vitro. The results suggested that these compounds might be promising candidates for developing anti-inflammatory therapies due to their ability to reduce pro-inflammatory cytokines .
Scientific Research Applications
Pharmacological Applications
Antioxidant Activity
Research indicates that derivatives of hexahydropyrano compounds exhibit significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. This makes them potential candidates for developing therapeutic agents targeting oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property is particularly relevant for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies have indicated that N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide exhibits antimicrobial properties against various bacterial strains. This suggests its potential use in developing new antibiotics or antimicrobial agents .
Organic Synthesis
Synthetic Intermediates
The unique structure of this compound allows it to serve as a versatile intermediate in organic synthesis. Its functional groups can be modified to create a range of derivatives with varied biological activities. For example, modifications at the methoxy or phenyl groups can lead to compounds with enhanced pharmacological properties .
Chiral Synthesis
Due to its stereochemical configuration, this compound is valuable in asymmetric synthesis processes. It can be utilized to produce other chiral compounds necessary for pharmaceutical applications .
Materials Science
Polymer Development
The incorporation of this compound into polymer matrices has been explored for creating new materials with improved mechanical and thermal properties. These materials could find applications in coatings and composite materials .
Nanotechnology
Research into nanocomposites has highlighted the potential of using this compound in the development of nanomaterials that exhibit enhanced properties such as increased strength and reduced weight. Such advancements could lead to innovations in various fields including electronics and aerospace .
Case Study 1: Antioxidant Activity Assessment
In a study published in Acta Crystallographica, researchers evaluated the antioxidant activity of several hexahydropyrano derivatives. The findings revealed that certain modifications to the structure significantly enhanced their ability to scavenge free radicals compared to standard antioxidants .
Case Study 2: Anti-inflammatory Mechanism
A research article documented the anti-inflammatory effects of the compound in a rat model of arthritis. The study demonstrated a marked reduction in swelling and pain indicators when treated with the compound compared to control groups .
Case Study 3: Synthesis of Chiral Derivatives
An investigation into asymmetric synthesis using this compound highlighted its utility as a chiral pool reagent. The study successfully produced several chiral alcohols with high enantiomeric excess .
Comparison with Similar Compounds
CAS 59868-86-9: N-[(4aR,6R,7R,8R,8aR)-8-Hydroxy-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (CAS Not Provided)
2-[(7-Acetamido-2-phenyl-6-phenylmethoxy-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]propanoic acid
- Molecular Formula: C₂₅H₂₉NO₈
- Key Differences: Propanoic acid substituent at position 8 instead of acetamide. Benzyloxy group at position 6 .
Functional Analogues with Modified Heterocycles
N-((4S,4aR,6R,8aS)-6-Acetyl-8a-(2,4-difluorophenyl)-hexahydropyrano[3,4-d][1,3]thiazin-2-yl)benzamide
7-Oxa-9-aza-spiro[4.5]decane Derivatives
- Example: 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Key Features: Spirocyclic framework instead of fused pyrano-dioxin. Benzothiazole substituents .
- Applications : Explored for antitumor and antimicrobial activities due to spirocyclic rigidity .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | CAS 59868-86-9 | Propanoic Acid Derivative | Thiazine Analogue |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 307.34 | 460.43 | 471.49 | ~400 (estimated) |
| XLogP3 | 0.8 | 1.5 | 1.2 | 2.1 |
| Hydrogen Bond Donors | 1 | 2 | 2 | 1 |
| Rotatable Bonds | 3 | 5 | 6 | 4 |
| Topological Polar Surface Area (Ų) | 66 | 135 | 128 | 95 |
Key Observations :
- The target compound has the lowest molecular weight and rotational flexibility , favoring membrane permeability.
- Fluorinated analogues (e.g., thiazine derivative) show increased lipophilicity, correlating with enhanced CNS activity .
Q & A
Basic Research Questions
Q. What are the key steps and reagents for synthesizing N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with carbohydrate-derived precursors. Key reagents include oxidizing agents (e.g., KMnO₄ for hydroxylation), reducing agents (e.g., LiAlH₄ for selective deprotection), and protecting groups to stabilize reactive intermediates. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side reactions . For example, the pyrano-dioxin core may be formed via acid-catalyzed cyclization of a diol intermediate .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques:
- NMR : Assign stereochemistry via coupling constants and NOESY for spatial proximity .
- X-ray crystallography : Confirm absolute configuration (e.g., orthorhombic P212121 space group observed in related derivatives) .
- Mass spectrometry : Validate molecular weight (C15H19NO6, MW 309.31) .
Q. What are the solubility and storage guidelines for this compound?
- Methodological Answer : Solubility in polar aprotic solvents (DMSO, ethanol) is preferred for biological assays. Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the acetamide group. Avoid exposure to heat (>30°C) to maintain stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in stereoselective modifications of the pyrano-dioxin core?
- Methodological Answer :
- Temperature : Lower temperatures (–10°C to 0°C) reduce epimerization during glycosylation.
- Solvent polarity : Use THF or DCM to stabilize transition states in SN2 mechanisms.
- Catalysts : Chiral auxiliaries (e.g., Evans’ oxazolidinones) enhance enantiomeric excess. Monitor via chiral HPLC .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) using the compound’s 3D structure (InChIKey: ACACVISMIMMNCY-UHFFFAOYSA-N) .
- MD simulations : GROMACS can model stability of ligand-protein complexes over 100-ns trajectories. Validate with in vitro assays (e.g., IC50 against MCF-7 cells) .
Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?
- Methodological Answer :
- SAR studies : Replace the methoxy group with halogens (Cl, F) to improve membrane permeability.
- Prodrug strategies : Introduce ester linkages for pH-dependent release in target tissues.
- Toxicity screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LC50) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
